
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Alkylation: The next step involves the alkylation of the isoquinoline ring with a suitable alkylating agent, such as 2-chloropropane, under basic conditions to introduce the 2-methylpropan-1-amine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the role of isoquinoline derivatives in biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine: The free base form of the compound.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine N-oxide: An oxidized derivative.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine acetate: An ester derivative.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C13H21ClN2 |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15;/h3-6H,7-10,14H2,1-2H3;1H |
InChI-Schlüssel |
DWNBHMLHKUAKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)N1CCC2=CC=CC=C2C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)

![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
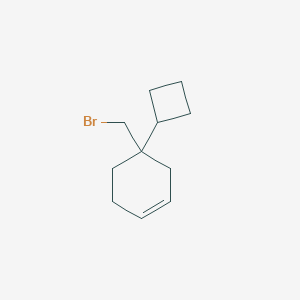
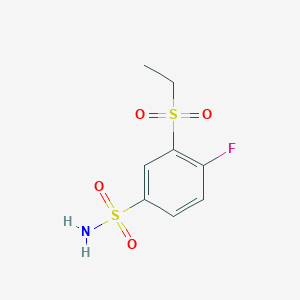
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)

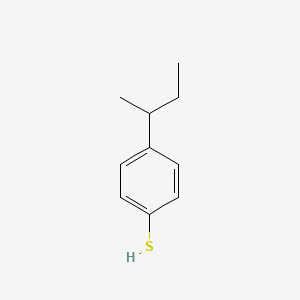
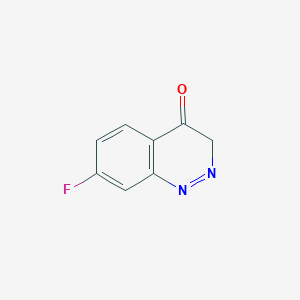
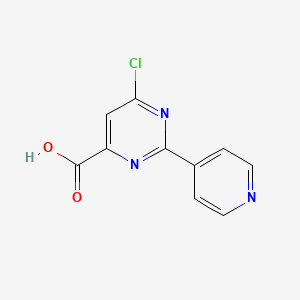
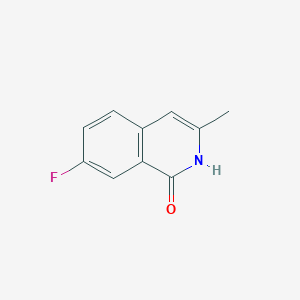
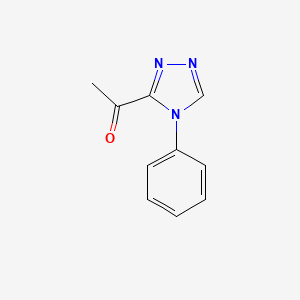
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
